2-(Pyridin-4-yloxy)isonicotinonitrile
Description
2-(Pyridin-4-yloxy)isonicotinonitrile is a heterocyclic compound featuring a pyridine core substituted with a cyano group at the 4-position and a pyridin-4-yloxy moiety at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly as a kinase inhibitor scaffold.
Properties
IUPAC Name |
2-pyridin-4-yloxypyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-8-9-1-6-14-11(7-9)15-10-2-4-13-5-3-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZCYSQVBRPYJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1OC2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
- Quinoline Derivatives (Patent Compounds): Compounds such as N-(3-Cyano-7-(pyridin-4-yloxy)-4-(pyrimidin-2-ylamino)chinolin-6-yl)-2-(piperidin-4-yliden)-acetamid () share the pyridin-4-yloxy group but incorporate a quinoline core instead of pyridine.
- Pyrimidine-Based Analogs (B5, B6, B7): These compounds () feature pyrimidine cores with cyano and pyridinyl substituents. The pyrimidine ring introduces additional hydrogen-bonding capabilities, which may enhance selectivity for EGFR/HER2 kinases compared to 2-(Pyridin-4-yloxy)isonicotinonitrile .
Substituent Effects
- Cyano Group: Present in both this compound and 4-cyanopyridine (), this electron-withdrawing group modulates electronic density, influencing reactivity and binding interactions.
- Amino and Ester Groups: Methyl 2-aminoisonicotinate () replaces the pyridin-4-yloxy group with an amino substituent and an ester. These groups increase solubility but reduce aromatic stacking interactions critical for kinase inhibition .
Comparative Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
